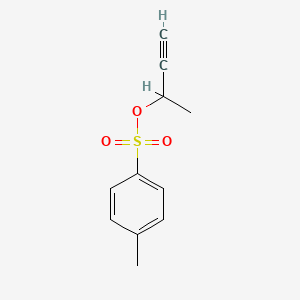

but-3-yn-2-yl 4-methylbenzenesulfonate

Vue d'ensemble

Description

but-3-yn-2-yl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It is a white to gray to brown powder or crystal that is soluble in various organic solvents . This compound is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: but-3-yn-2-yl 4-methylbenzenesulfonate can be synthesized through the esterification of p-Toluenesulfonic Acid with 1-Butyn-3-ol . The reaction typically involves the use of an acid catalyst and an aprotic solvent such as pyridine. The reaction conditions are generally mild, often conducted at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: but-3-yn-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Elimination Reactions: These reactions often require strong bases such as potassium tert-butoxide and are conducted at elevated temperatures.

Major Products:

Nucleophilic Substitution: The major products are substituted alkanes or alkenes depending on the nucleophile used.

Elimination Reactions: The major products are alkenes.

Applications De Recherche Scientifique

Organic Synthesis

But-3-yn-2-yl 4-methylbenzenesulfonate is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonate group can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing biologically active compounds, including potential drug candidates. Its role as a linker in antibody-drug conjugates (ADCs) is particularly noteworthy:

- Antibody-Conjugated Drugs : Research indicates that ADCs utilizing this compound as a linker exhibit significant cytotoxicity against cancer cell lines. For example, ADCs targeting HER2-positive breast cancer cells showed enhanced apoptosis rates compared to unconjugated drugs.

The compound's reactivity allows it to modify biomolecules, facilitating studies on their interactions and biological functions. In vitro studies have shown that it can effectively aid in the synthesis of ADCs, enhancing targeted drug delivery while minimizing side effects.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential use as a natural antimicrobial agent.

Anti-inflammatory Research

Controlled experiments using human cell lines tested the compound's ability to modulate inflammatory cytokines. Results demonstrated a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy.

Oxidative Stress Studies

Investigations into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

Mécanisme D'action

The mechanism of action of but-3-yn-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . In elimination reactions, the compound can form alkenes through the removal of the sulfonate group .

Comparaison Avec Des Composés Similaires

- p-Toluenesulfonic Acid Methyl Ester

- p-Toluenesulfonic Acid Ethyl Ester

- p-Toluenesulfonic Acid Propyl Ester

Comparison: Compared to its similar compounds, but-3-yn-2-yl 4-methylbenzenesulfonate is unique due to the presence of the alkyne group, which allows it to participate in a wider range of chemical reactions . The alkyne group also provides additional reactivity, making it a valuable reagent in organic synthesis .

Activité Biologique

But-3-yn-2-yl 4-methylbenzenesulfonate, also known as 3-butynyl p-toluenesulfonate, is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a propargyl group, which is known for its reactivity and ability to participate in various chemical transformations. This article explores the biological activity of this compound, including its role as an intermediate in drug development and its safety profile.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 23418-85-1 |

| Appearance | Clear liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its use as a linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound acts as a cleavable linker that can release the drug upon reaching the target site, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

In vitro studies have indicated that this compound can effectively facilitate the synthesis of ADCs. For instance, it has been used in the development of novel cancer therapies that target specific tumor markers. The compound's ability to form stable conjugates with antibodies allows for precise drug delivery, which is crucial in oncology .

Case Studies

- Antibody-Conjugated Drugs : Research has demonstrated that ADCs utilizing this compound as a linker exhibit significant cytotoxicity against various cancer cell lines. In one study, ADCs targeting HER2-positive breast cancer cells showed enhanced apoptosis rates compared to unconjugated drugs .

- Safety and Toxicology : The safety profile of this compound indicates potential irritancy. Risk codes associated with this compound suggest it may cause irritation to the eyes, respiratory system, and skin upon exposure, necessitating proper handling procedures in laboratory settings .

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its utility extends beyond ADCs; it is also involved in the synthesis of various biologically active compounds and pharmaceuticals. The ability to modify its structure opens avenues for creating new therapeutic agents with improved efficacy and specificity.

Propriétés

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDBUBKBUYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53487-52-8 | |

| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.